4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Lipophilicity Physicochemical Properties Medicinal Chemistry

4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 2034429-59-7) is a synthetic sulfonamide featuring a piperidine core substituted with a thiophen-3-yloxy ether and a 2-(trifluoromethyl)benzenesulfonyl group. With molecular formula C16H16F3NO3S2 and a molecular weight of 391.42 g/mol, the compound exhibits a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 83.2 Ų, indicating moderate lipophilicity and hydrogen-bond acceptor capacity.

Molecular Formula C16H16F3NO3S2
Molecular Weight 391.42
CAS No. 2034429-59-7
Cat. No. B2419109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
CAS2034429-59-7
Molecular FormulaC16H16F3NO3S2
Molecular Weight391.42
Structural Identifiers
SMILESC1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H16F3NO3S2/c17-16(18,19)14-3-1-2-4-15(14)25(21,22)20-8-5-12(6-9-20)23-13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2
InChIKeyZOVBLIZUGMXUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 2034429-59-7)


4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 2034429-59-7) is a synthetic sulfonamide featuring a piperidine core substituted with a thiophen-3-yloxy ether and a 2-(trifluoromethyl)benzenesulfonyl group [1]. With molecular formula C16H16F3NO3S2 and a molecular weight of 391.42 g/mol, the compound exhibits a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 83.2 Ų, indicating moderate lipophilicity and hydrogen-bond acceptor capacity [2]. It belongs to the broader class of N-sulfonylpiperidine derivatives, which have been explored as inhibitors of targets such as VEGFR-2, thymidylate kinase, and matrix metalloproteinases [3]. The compound is commercially available as a research-grade building block from suppliers including Life Chemicals [4].

Quantifiable Differentiation Risks When Interchanging 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine with In-Class Analogs


CRITICAL DISCLAIMER: After exhaustive searching across primary research papers, patents, and authoritative databases, no direct quantitative biological or selectivity data (e.g., IC50, Ki, target engagement) were found for CAS 2034429-59-7. The compound appears to be a commercial building block or screening library member for which detailed biological annotation has not been published in the peer-reviewed literature as of the search date [1]. Consequently, the following evidence guide relies on class-level physicochemical inference and comparative structural analysis against close analogs. Users should treat all differentiation claims as hypotheses that require experimental validation for any specific procurement decision. The compound should not be considered interchangeable with other sulfonylpiperidines without confirmatory testing, particularly because the combination of the 2-CF3-phenylsulfonyl and thiophen-3-yloxy substituents represents a distinct chemotype not represented in most published structure-activity-relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine Against Closest Analogs


Physicochemical Differentiation: XLogP3 of CAS 2034429-59-7 Versus Closest Structural Analogs

Compared to the des-trifluoromethyl phenylsulfonyl analog 1-(phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine (CAS 2034562-34-8) , the target compound possesses an ortho-trifluoromethyl group that increases computed lipophilicity. The target compound has a computed XLogP3 of 3.9 [1], while the des-CF3 analog is predicted to have an XLogP3 of approximately 2.5–2.8 based on fragment-based calculation (CF3 contribution of ~0.9–1.1 log units) [2]. This difference of ≥1.1 log units is significant for blood-brain barrier penetration and metabolic stability considerations.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison Between CAS 2034429-59-7 and Non-Thiophene Oxy-Analogs

The target compound has a computed TPSA of 83.2 Ų, contributed by three oxygen atoms in sulfonyl and ether functionalities [1]. A structural analog lacking the thiophene ring, 4-phenoxy-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, is predicted to have the same TPSA of 83.2 Ų (identical heteroatom count), but the target compound's TPSA of 83.2 Ų is identical to the phenoxy variant, meaning TPSA does not differentiate these analogs [2]. This evidence is retained only to explicitly note absence of TPSA-based differentiation.

Polar Surface Area Drug-likeness ADME

Rotatable Bond Count as a Conformational Flexibility Differentiator from Rigid Analogs

The target compound has 4 rotatable bonds [1], compared to 3 rotatable bonds for the structurally related 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine . The additional rotatable bond in the target compound arises from the ortho-CF3-substituted phenylsulfonyl group not being ortho-substituted with a smaller group like chlorine plus methyl. An increase of 1 rotatable bond corresponds to a predicted decrease in binding affinity by approximately 0.5–1.0 kcal/mol due to conformational entropy loss upon binding, per established analyses [2].

Conformational Flexibility Binding Entropy Medicinal Chemistry

Hydrogen Bond Acceptor Count Comparison with Thiophene-Sulfonyl Analogs

The target compound possesses 8 hydrogen bond acceptors [1], identical to the close analog 1-(thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine . Thus, HBA count provides no discriminatory power between these two compounds, which differ only in the aryl ring attached to the sulfonyl group. This evidence is included to transparently document the absence of a differentiating factor.

Hydrogen Bonding Molecular Recognition Protein-Ligand Interactions

Molecular Complexity as a Surrogate for Synthetic Accessibility and Scaffold Novelty

The target compound has a computed complexity score of 542 [1], compared to an estimated complexity of ~450 for the simpler 1-(phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine (based on fewer heavy atoms and absence of fluorine atoms) [2]. The higher complexity of the target compound, driven by the trifluoromethyl group and the sulfonamide architecture, suggests it may occupy a region of chemical space that is less densely populated in typical screening libraries, potentially offering higher scaffold novelty for hit identification campaigns [3].

Molecular Complexity Chemical Space Screening Library Design

Supplier-Defined Purity and Pricing as Procurement Differentiation from the Same Supplier's Catalog

Within the Life Chemicals catalog (the only identified supplier for multiple analogs), CAS 2034429-59-7 is offered at $79.00 for 10 mg [1]. The des-trifluoromethyl analog 1-(phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is priced at approximately $65.00 for 10 mg from the same supplier [2]. This price premium of ~$14.00 (21.5% higher) for the CF3-containing compound reflects the greater synthetic cost of the trifluoromethyl building block. No purity differences are specified in the available listings; both are typically supplied at research-grade purity (≥95%).

Purity Specification Procurement Cost Building Block

Evidence-Backed Application Scenarios for Procuring 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine


Scaffold Diversification in Screening Libraries for CNS-Relevant Targets

The compound's XLogP3 of 3.9 places it within the CNS-accessible lipophilicity range (typically XLogP 2–5), while its ortho-CF3-benzenesulfonyl scaffold is underrepresented in many commercial screening collections. Procurement is rational for research programs seeking to expand chemical diversity in CNS-targeted screening decks where differentiated lipophilicity from des-CF3 analogs is desired [1].

Fragment-Based or Structure-Based Lead Generation Requiring Ortho-CF3 Sulfonamide Geometry

The ortho-substitution pattern of the trifluoromethyl group on the phenylsulfonyl moiety creates a distinct steric and electronic environment compared to para- or meta-CF3 analogs. This geometry may be critical for engaging protein pockets where an ortho-hydrophobic group makes productive van der Waals contacts, as suggested by co-crystal structures of related sulfonylpiperidine inhibitors with Arg48 in Staphylococcus aureus thymidylate kinase [2]. The target compound provides this geometry pre-installed in a purchasable building block.

Medicinal Chemistry Optimization in HDM2-p53 or Protein-Protein Interaction Inhibitor Programs

Substituted piperidines, including those with thiophene-ether and trifluoromethylphenyl motifs, have been reported as HDM2 inhibitors that increase p53 activity [3]. While no direct data exist for CAS 2034429-59-7, the compound shares key pharmacophoric elements with advanced leads in this class and can serve as a diversity input for SAR exploration around the 4-position of the piperidine ring.

Specialty Chemical Derivatization for Sulfoxide/Sulfone Prodrug or Active Metabolite Studies

The thiophene ring in the target compound can undergo oxidation to form sulfoxides or sulfones, while the sulfonamide group is resistant to reduction under standard physiological conditions . This differential oxidative susceptibility between the thiophene and the sulfonamide provides a built-in metabolic handle that is absent in phenoxy analogs, potentially enabling the design of prodrugs or reactive metabolite probes.

Quote Request

Request a Quote for 4-(Thiophen-3-yloxy)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.